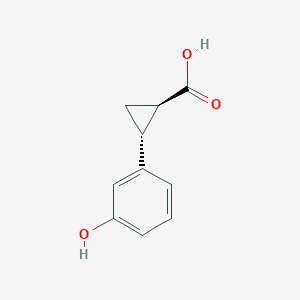

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid, also known as HPCA, is a cyclopropane derivative that has shown potential in various scientific research applications. This compound is of interest due to its unique structure and potential biological activity.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Novel Compounds : (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has been used in the synthesis of new chemical compounds. For example, Lu Xin-y (2013) described the synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, a novel tobacco flavor, through a process involving chlorine-addition, cyclopropanation reaction, Krapcho decarboxylation, and demethylation under mild reaction conditions with conveniently available reagents (Lu Xin-y, 2013).

Structural and Conformation Studies : The structure and conformation of similar cyclopropanecarboxylic acid derivatives have been determined using X-ray methods to understand their chemical properties better. Korp, Bernal, and Fuchs (1983) analyzed the structures of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid and related compounds (J. Korp, I. Bernal, R. Fuchs, 1983).

Biomedical and Pharmaceutical Applications

Development of Pharmaceuticals : This compound has seen applications in the pharmaceutical industry, particularly in the synthesis of amino acids and protease inhibitors. Sato et al. (2016) discussed the synthesis of (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid, a key unit in hepatitis C virus protease inhibitors, highlighting the demand for its asymmetric synthesis (Tatsunori Sato et al., 2016).

Conformationally Restricted Analogues for Biomedical Studies : The cyclopropane ring has been utilized to restrict the conformation of biologically active compounds, potentially enhancing activity and facilitating studies of bioactive conformations. Kazuta, Matsuda, and Shuto (2002) designed and synthesized (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as analogues of histamine (Yuji Kazuta, A. Matsuda, S. Shuto, 2002).

Environmental and Analytical Research

- Environmental Exposure Analysis : Research has also focused on understanding environmental exposure to related cyclopropane compounds. Silva et al. (2013) investigated the exposure to 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a compound with structural similarities, by measuring its oxidative metabolites in human urine (MANORI J. Silva et al., 2013).

Chemical Synthesis and Development

- Asymmetric Synthesis Techniques : The asymmetric synthesis of cyclopropane derivatives has been a subject of significant research. Zhu et al. (2018) described the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using a newly isolated Sphingomonas aquatilis, emphasizing the high demand for such synthesis methods in drug research and development (Shaozhou Zhu, Ying Shi, Xinyu Zhang, Guojun Zheng, 2018).

Propiedades

IUPAC Name |

(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZRHXKNIDKRBY-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2761852.png)

![tert-butyl (1-oxo-1-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)propan-2-yl)carbamate](/img/structure/B2761857.png)

![(1,4-dimethyl-1H-pyrazol-3-yl)(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2761862.png)

![4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2761863.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide](/img/structure/B2761864.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2761872.png)

![(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2761873.png)